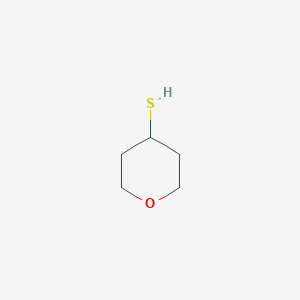

Oxane-4-thiol

Übersicht

Beschreibung

Thiol-containing compounds play a significant role in various fields, including medicinal chemistry, environmental science, and material science. These compounds are characterized by the presence of a sulfur atom, which significantly influences their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of thiol-containing compounds can vary widely but often involves the functionalization of existing molecules to introduce the thiol group. For instance, the synthesis of novel thia/oxa-azaspiro[3.4]octanes demonstrates the creation of sulfur-containing heterocycles through step-economic routes, highlighting the versatility and innovation in synthesizing such compounds (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is crucial for their chemical behavior. X-ray crystallography and spectroscopic methods, such as XANES (X-ray Absorption Near Edge Structure), are commonly used to determine these structures. For example, XANES studies have been used to identify various organic sulfur oxidation states in substances, which can be applied to understand the structural aspects of thiol-containing compounds (Xia et al., 1998).

Chemical Reactions and Properties

Thiol groups in compounds are highly reactive, engaging in a variety of chemical reactions such as oxidation, conjugation, and metal-binding. These reactions are fundamental for the biological activity of many molecules and their application in drug design and material science. Transition metal-free direct C-H bond thiolation of heteroarenes shows the chemical versatility of thiols in synthetic chemistry (Zou, Reball, Mottweiler, & Bolm, 2012).

Wissenschaftliche Forschungsanwendungen

Nanotechnology and Material Science

A study by Duan et al. (2019) introduced oxometalates as a new class of inorganic ligands for the synthesis of silver nanoclusters, demonstrating their role alongside traditional organic ligands like thiols. This work highlighted the potential of oxometalates in designing metal nanoclusters with precise atomic structures, which could have implications for nanotechnology and materials science applications (Guang-Xiong Duan et al., 2019).

Polymer Chemistry

Strasser et al. (2017) explored the oxa-Michael addition polymerisation of divinyl sulfone and alcohols as a solvent-free method for producing macrocyclic polymers. This approach presents an alternative to traditional polymerization methods, potentially offering new pathways for creating durable plastics and resins with minimal environmental impact (Simone Strasser et al., 2017).

Environmental Science

Roman et al. (2016) investigated the selection and application of sulfide oxidizing microorganisms capable of withstanding thiols for gas biodesulfurization systems. Their findings could help improve biotechnological processes for removing sulfur compounds from industrial gases, contributing to cleaner energy production (P. Roman et al., 2016).

Advanced Materials

Ozen and Aydın (2006) demonstrated the use of molecular oxygen for the oxidative coupling of thiols to disulfides in subcritical water, providing a green chemistry approach to synthesizing disulfides. This method could be advantageous in materials science for creating disulfide bonds in polymers or small molecules without the need for toxic catalysts or harsh conditions (R. Ozen & F. Aydın, 2006).

Surface Science and Electronics

Whelan et al. (2004) investigated the use of alkanethiols for the in-situ cleaning and passivation of oxidized Cu surfaces, demonstrating their potential in microelectronics for improving the durability and performance of copper-based components (C. Whelan et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Thiol-based compounds, including Oxane-4-thiol, have potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . The thiol-ene “click chemistry” has demonstrated diverse and wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

Eigenschaften

IUPAC Name |

oxane-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594868 | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-4-thiol | |

CAS RN |

203246-71-3 | |

| Record name | Tetrahydro-2H-pyran-4-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPYRAN-4-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)